molecular formula C16H7ClF3N3O B13947903 Benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]- CAS No. 502422-46-0

Benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]-

Cat. No.: B13947903
CAS No.: 502422-46-0
M. Wt: 349.69 g/mol
InChI Key: ROQYQCOWQVBTHR-UHFFFAOYSA-N
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Description

Benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]- is a complex organic compound that features a benzonitrile core substituted with a pyridinyl and oxazolyl group. The presence of the trifluoromethyl group and chlorine atom adds to its unique chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

The synthesis of benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]- typically involves multi-step organic reactions. One common method includes the ammoxidation of substituted toluenes, where the starting material undergoes oxidation in the presence of ammonia and a catalyst to form the nitrile group . Another method involves the dehydration of aldoximes derived from substituted benzaldehydes . Industrial production often employs these methods due to their efficiency and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, making it effective in modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other benzonitrile derivatives with different substituents, such as:

Biological Activity

Benzonitrile, specifically the compound 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]-, has garnered attention in recent years for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H6ClF3N2O
  • Molecular Weight : 314.65 g/mol
  • CAS Number : 1155846-86-8
  • Structural Characteristics : The compound features a benzonitrile core with a chloro and trifluoromethyl substituent, as well as an oxazole ring which contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antiviral Activity :
    • Recent studies have indicated that compounds with similar structures exhibit antiviral properties against various viruses, including HIV and influenza. For instance, derivatives of benzonitrile have shown significant inhibition of viral replication in cell cultures .
  • Antimicrobial Properties :
    • The compound has been investigated for its antimicrobial effects, particularly against bacterial strains. Certain derivatives have demonstrated efficacy in inhibiting the growth of Gram-positive bacteria .
  • Antiparasitic Potential :
    • Some studies suggest that related compounds may possess antiparasitic properties, although specific data on this compound remains limited .

The mechanisms through which benzonitrile compounds exert their biological effects often involve:

  • Enzyme Inhibition : Many derivatives inhibit key enzymes necessary for viral replication or bacterial growth. For example, certain benzonitrile derivatives have been identified as inhibitors of viral polymerases .
  • Cellular Interaction : The presence of the oxazole ring may enhance the compound's ability to interact with cellular receptors or enzymes, leading to altered cellular functions that inhibit pathogen growth.

Case Studies and Research Findings

StudyFindings
Chen et al. (2024)Identified significant antiviral activity against HIV-1 with IC50 values in the low micromolar range for related compounds .
Makarov et al. (2021)Investigated structural modifications in benzonitrile derivatives that enhance antibacterial efficacy against resistant strains .
Zhang et al. (2020)Reported promising antiparasitic activity in similar trifluoromethyl-substituted compounds .

Properties

CAS No.

502422-46-0

Molecular Formula

C16H7ClF3N3O

Molecular Weight

349.69 g/mol

IUPAC Name

3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-oxazol-2-yl]benzonitrile

InChI

InChI=1S/C16H7ClF3N3O/c17-12-5-11(16(18,19)20)7-22-14(12)13-8-24-15(23-13)10-3-1-2-9(4-10)6-21/h1-5,7-8H

InChI Key

ROQYQCOWQVBTHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=CO2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C#N

Origin of Product

United States

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